1H-1,2,4-Triazole, 1-(diethoxymethyl)- chemical and physical properties
1H-1,2,4-Triazole, 1-(diethoxymethyl)- chemical and physical properties
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and versatile chemical properties.[1][2] Derivatives of 1,2,4-triazole are integral components of numerous pharmaceutical agents, exhibiting antifungal, antiviral, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of a specific, yet important derivative: 1H-1,2,4-Triazole, 1-(diethoxymethyl)- .
While direct experimental data for this particular compound is not extensively available in public literature, this guide, grounded in established principles of organic chemistry and extensive data on analogous structures, will provide researchers, scientists, and drug development professionals with a thorough understanding of its core chemical and physical properties. We will explore its structure, predicted physicochemical characteristics, plausible synthetic routes, reactivity, and potential applications, with a focus on the causal relationships between its structure and function.
Molecular Structure and Nomenclature
1H-1,2,4-Triazole, 1-(diethoxymethyl)- is characterized by a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The N1 position of this heterocyclic core is substituted with a diethoxymethyl group [-CH(OCH₂CH₃)₂]. This substituent is an acetal, which significantly influences the molecule's overall properties.
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IUPAC Name: 1-(diethoxymethyl)-1H-1,2,4-triazole
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Molecular Formula: C₇H₁₃N₃O₂
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Molecular Weight: 171.20 g/mol
Below is a diagram illustrating the molecular structure.
Caption: Molecular Structure of 1-(diethoxymethyl)-1H-1,2,4-triazole
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of 1-(diethoxymethyl)-1H-1,2,4-triazole are predicted based on the well-documented characteristics of the parent 1H-1,2,4-triazole and the influence of the diethoxymethyl substituent. The introduction of the aliphatic acetal group is expected to increase the molecular weight and boiling point, while potentially decreasing the melting point and water solubility compared to the unsubstituted triazole.
| Property | 1H-1,2,4-Triazole (Experimental) | 1-(diethoxymethyl)-1H-1,2,4-triazole (Estimated) | Rationale for Estimation |
| Molecular Weight | 69.07 g/mol [6] | 171.20 g/mol | Calculated from molecular formula. |
| Appearance | White crystalline solid[7] | Colorless to pale yellow liquid or low-melting solid | The bulky, flexible diethoxymethyl group may disrupt crystal packing, leading to a lower melting point or liquid state at room temperature. |
| Melting Point | 119-121 °C[7] | < 25 °C | N-alkylation often lowers the melting point of heterocyclic compounds due to reduced hydrogen bonding capability. |
| Boiling Point | 260 °C (decomposes)[7] | > 200 °C | The significant increase in molecular weight will lead to a higher boiling point. |
| Density | 1.13 g/cm³[7] | ~1.1 g/cm³ | The density is expected to be similar to or slightly lower than the parent compound. |
| Solubility in Water | Highly soluble[7] | Moderately soluble to sparingly soluble | The hydrophobic diethoxymethyl group will decrease water solubility. |
| Solubility in Organic Solvents | Soluble in alcohols, esters[7] | Soluble in a wider range of organic solvents (e.g., ethers, halogenated hydrocarbons) | The increased nonpolar character enhances solubility in organic media. |
| pKa (of conjugate acid) | 2.45[6] | ~2.0 - 2.5 | The electronic effect of the diethoxymethyl group on the basicity of the triazole ring is expected to be minimal. |
Synthesis and Mechanistic Insights
The most logical and field-proven approach for the synthesis of 1-(diethoxymethyl)-1H-1,2,4-triazole is the N-alkylation of the parent 1H-1,2,4-triazole. This method offers regioselectivity and is widely applicable for the preparation of N-substituted triazoles.[8][9]
Proposed Synthetic Workflow: N-Alkylation
The synthesis involves the deprotonation of 1H-1,2,4-triazole with a suitable base to form the triazolide anion, which then acts as a nucleophile, attacking an electrophilic diethoxymethyl source.
Caption: Proposed synthetic workflow for 1-(diethoxymethyl)-1H-1,2,4-triazole.
Detailed Experimental Protocol
Objective: To synthesize 1-(diethoxymethyl)-1H-1,2,4-triazole via N-alkylation.
Materials:
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1H-1,2,4-Triazole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-dimethylformamide (DMF)
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Bromodiethoxymethane (or a similar diethoxymethylating agent)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
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Formation of the Triazolide Anion: A solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of 1,2,4-triazole. The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation, driving the reaction forward.
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N-Alkylation: The reaction mixture is cooled back to 0 °C, and bromodiethoxymethane (1.1 equivalents) is added dropwise. The mixture is then stirred at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically an SN2-type substitution, where the triazolide anion attacks the electrophilic carbon of the diethoxymethylating agent.
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Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(diethoxymethyl)-1H-1,2,4-triazole.
Reactivity and Chemical Behavior
The chemical reactivity of 1-(diethoxymethyl)-1H-1,2,4-triazole is dictated by the interplay between the aromatic triazole ring and the acetal substituent.
The 1,2,4-Triazole Core
The 1,2,4-triazole ring is an aromatic system with π-deficient carbon atoms due to the presence of three electronegative nitrogen atoms.[7] This makes the ring generally resistant to electrophilic substitution on carbon but susceptible to nucleophilic attack under harsh conditions. The nitrogen atoms, being electron-rich, are the primary sites for electrophilic attack and coordination to metal ions.
The Diethoxymethyl Group: An Acid-Labile Protecting Group
The diethoxymethyl group is an acetal, which is stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, which proceeds via the formation of a resonance-stabilized oxocarbenium ion. This property makes the diethoxymethyl group a useful N-protecting group for the triazole ring.
Caption: Simplified mechanism of acid-catalyzed deprotection.
This acid-lability allows for the selective removal of the diethoxymethyl group to regenerate the N-unsubstituted 1H-1,2,4-triazole, which can be useful in multi-step syntheses where the N-H proton needs to be masked during certain reaction steps.
Potential Applications in Research and Development
The utility of 1-(diethoxymethyl)-1H-1,2,4-triazole lies primarily in its role as a synthetic intermediate and a protected form of 1,2,4-triazole.
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Intermediate in Organic Synthesis: It can serve as a key building block for the synthesis of more complex N-substituted 1,2,4-triazole derivatives. The diethoxymethyl group can be removed under acidic conditions to allow for further functionalization at the N1 position.
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Protecting Group Chemistry: The diethoxymethyl group can be employed as a protecting group for the N-H of the triazole ring, allowing for reactions to be carried out on other parts of a molecule without affecting the triazole nitrogen.
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Precursor for Bioactive Molecules: Given that the 1,2,4-triazole scaffold is present in numerous antifungal and other therapeutic agents, this compound is a potential precursor for the development of novel drug candidates.[10][11]
Safety and Handling
As there is no specific safety data sheet (SDS) for 1-(diethoxymethyl)-1H-1,2,4-triazole, its handling precautions should be based on the known hazards of the parent 1H-1,2,4-triazole and general principles for handling laboratory chemicals.
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Toxicity: 1H-1,2,4-Triazole is harmful if swallowed and causes serious eye irritation.[12] It is also suspected of damaging fertility or the unborn child. It is reasonable to assume that the 1-(diethoxymethyl)- derivative possesses similar toxicological properties.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Predicted Spectral Data
The following table summarizes the predicted key signals in the NMR and mass spectra of 1-(diethoxymethyl)-1H-1,2,4-triazole, based on the analysis of its structure and data from analogous compounds.[13][14][15]
| Spectrum | Predicted Chemical Shifts (δ) / m/z | Assignment and Rationale |
| ¹H NMR | ~8.5 ppm (s, 1H)~8.0 ppm (s, 1H)~6.0 ppm (s, 1H)~3.6 ppm (q, 4H)~1.2 ppm (t, 6H) | C5-H of triazole ringC3-H of triazole ringN-CH (OEt)₂O-CH₂ -CH₃O-CH₂-CH₃ |
| ¹³C NMR | ~152 ppm~145 ppm~95 ppm~62 ppm~15 ppm | C 5 of triazole ringC 3 of triazole ringN-C H(OEt)₂O-C H₂-CH₃O-CH₂-C H₃ |
| Mass Spec (EI) | 171 (M⁺)1261037569 | Molecular ion[M - OEt]⁺[M - CH(OEt)₂]⁺[CH(OEt)₂]⁺[C₂H₃N₃]⁺ |
Conclusion
1H-1,2,4-Triazole, 1-(diethoxymethyl)- represents a valuable, albeit not widely commercialized, derivative of the pharmacologically significant 1,2,4-triazole core. Its primary utility for the research and drug development community lies in its role as a synthetic intermediate, where the diethoxymethyl group serves as an acid-labile protecting group for the triazole nitrogen. This guide has provided a comprehensive, albeit predictive, overview of its chemical and physical properties, grounded in the established chemistry of its constituent moieties. The detailed synthetic protocol and analysis of its reactivity offer a solid foundation for its practical application in the laboratory. As with any compound for which extensive experimental data is lacking, researchers should proceed with caution, employing sound chemical principles and appropriate safety measures.
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